molecular formula C19H27ClN2O5S B6034386 [3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-(3-methoxypiperidin-1-yl)methanone

[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-(3-methoxypiperidin-1-yl)methanone

Cat. No.: B6034386
M. Wt: 430.9 g/mol
InChI Key: UDWTVKWRLTYWGN-UHFFFAOYSA-N
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Description

[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-(3-methoxypiperidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl ring, a piperidine moiety, and a methanone group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-(3-methoxypiperidin-1-yl)methanone typically involves multiple steps, including the formation of the piperidine ring, chlorination of the phenyl ring, and subsequent coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the methanone group, converting it to a secondary alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, [3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-(3-methoxypiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound can be used in the study of enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to interact with specific molecular targets makes it a candidate for drug development and therapeutic research.

Industry

Industrially, the compound can be utilized in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-(3-methoxypiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, [3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-(3-methoxypiperidin-1-yl)methanone stands out due to its complex structure and diverse functional groups

Properties

IUPAC Name

[3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-(3-methoxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O5S/c1-26-16-4-3-9-21(13-16)19(23)14-5-6-18(17(20)12-14)27-15-7-10-22(11-8-15)28(2,24)25/h5-6,12,15-16H,3-4,7-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWTVKWRLTYWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C(=O)C2=CC(=C(C=C2)OC3CCN(CC3)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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